Bioisosteric Replacement of Diarylpyrimidines: Retention of Sub‑10 nM Potency with Simplified Scaffold
2‑Acetamidopyridine derivatives, specifically N‑(4,6‑diarylpyridin‑2‑yl)acetamides, achieve high‑affinity antagonism of the human A3 adenosine receptor (hA3AR) with Kᵢ values <10 nM. This potency is comparable to that of the parent diarylpyrimidine series, yet the 2‑acetamidopyridine scaffold replaces the N1 atom of the pyrimidine ring with a CH group, resulting in a chemically simpler and more synthetically accessible framework [1].
| Evidence Dimension | hA3AR binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | <10 nM (for optimized 2,6‑diaryl‑2‑acetamidopyridines) |
| Comparator Or Baseline | Diarylpyrimidine‑based hA3AR antagonists (Ki values also in low nanomolar range) |
| Quantified Difference | Equivalent potency (<10 nM) but with reduced synthetic complexity and removal of one nitrogen atom |
| Conditions | Radioligand binding assays using human A3 adenosine receptor expressed in HEK‑293 cell membranes |
Why This Matters
Procuring 2‑acetamidopyridine enables access to a validated hA3AR antagonist scaffold that offers the same potency as diarylpyrimidines but with improved synthetic tractability, reducing lead‑optimization time and cost.
- [1] Azuaje J, Jespers W, Yaziji V, Mallo A, Majellaro M, Caamaño O, et al. Effect of Nitrogen Atom Substitution in A3 Adenosine Receptor Binding: N‑(4,6‑Diarylpyridin‑2‑yl)acetamides as Potent and Selective Antagonists. J Med Chem. 2017;60(17):7502‑7511. doi:10.1021/acs.jmedchem.7b00860 View Source
